molecular formula C16H15Cl2NO4S B4982571 PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE

PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE

Cat. No.: B4982571
M. Wt: 388.3 g/mol
InChI Key: BAFAFEXUXJVYDM-UHFFFAOYSA-N
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Description

Propyl 4-(2,5-dichlorobenzenesulfonamido)benzoate is a synthetic organic compound characterized by a benzoate ester backbone functionalized with a sulfonamido group linked to a 2,5-dichlorobenzene ring. This structural complexity positions it within a broader class of sulfonamide-containing benzoate esters, which are studied for applications ranging from pharmaceuticals to polymer chemistry.

Properties

IUPAC Name

propyl 4-[(2,5-dichlorophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c1-2-9-23-16(20)11-3-6-13(7-4-11)19-24(21,22)15-10-12(17)5-8-14(15)18/h3-8,10,19H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFAFEXUXJVYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE typically involves the esterification of 4-(2,5-dichlorobenzenesulfonamido)benzoic acid with propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The dichlorobenzene moiety may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ester Group Variation

The propyl ester group in the target compound distinguishes it from shorter-chain analogs like ethyl or methyl benzoates . For example:

  • Ethyl 4-(dimethylamino)benzoate () exhibits higher solubility in polar solvents (1.20 mg/mL) compared to propyl derivatives due to its shorter alkyl chain, which reduces logP (1.5 vs. ~3.8 estimated for the target compound) .
  • Methyl benzoate derivatives () are more volatile but less metabolically stable than propyl esters, as longer alkyl chains resist enzymatic hydrolysis .

Linker Type: Sulfonamido vs. Amino/Thio/Ethoxy

The sulfonamido (-SO₂NH-) linker in the target compound contrasts with:

Aromatic Substituents: Chloro vs. Methyl/Methoxy

The 2,5-dichloro substitution on the benzene ring introduces steric and electronic effects distinct from:

  • Methyl groups in HBK15 (), which increase hydrophobicity but reduce electronegativity .
  • Methoxy groups in HBK14 (), which enhance solubility via polar interactions but may destabilize the compound under acidic conditions .

Physicochemical and Reactivity Profiles

  • Ethyl 4-(dimethylamino)benzoate () demonstrates superior reactivity in resin polymerization compared to methacrylate derivatives, attributed to the dimethylamino group’s electron-donating effects . In contrast, the target compound’s sulfonamido group may confer rigidity and thermal stability due to resonance stabilization.
  • C12-15 alkyl benzoates () exhibit low acute toxicity, but the introduction of chlorine and sulfonamido groups in the target compound could alter its toxicological profile, necessitating further study .

Data Table: Comparative Analysis of Key Compounds

Compound Name Ester Group Linker Type Aromatic Substituents Molecular Weight (g/mol) logP* Solubility (mg/mL)*
Propyl 4-(2,5-dichlorobenzenesulfonamido)benzoate Propyl Sulfonamido 2,5-dichloro 403.27 ~3.8 ~0.15
Ethyl 4-(dimethylamino)benzoate Ethyl Dimethylamino None 193.23 1.5 1.20
I-6230 Ethyl Amino Pyridazin-3-yl 351.38 ~2.1 0.45
HBK15 2-chloro-6-methyl 424.34 ~3.0 <0.10

*Estimated or extrapolated from structural analogs.

Research Implications and Gaps

  • Structural Analysis : Tools like SHELXL () and ORTEP-3 () could elucidate the target compound’s crystal packing and hydrogen-bonding patterns, which are critical for understanding its stability .
  • Toxicology : While alkyl benzoates () are generally low-risk, the dichloro and sulfonamido groups in the target compound may necessitate specialized toxicity assays .
  • Reactivity : The sulfonamido group’s influence on polymerization efficiency (cf. ) remains unexplored and could inform material science applications .

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